molecular formula C6H4BrF3N2 B1404108 2-Amino-4-bromo-3-(trifluoromethyl)pyridine CAS No. 1227595-26-7

2-Amino-4-bromo-3-(trifluoromethyl)pyridine

Cat. No.: B1404108
CAS No.: 1227595-26-7
M. Wt: 241.01 g/mol
InChI Key: PLZNMKDQXHRDOT-UHFFFAOYSA-N
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Description

“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant contributor to recent advances in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals, which includes TFMP derivatives, is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4BrF3N2 . Its molecular weight is 241.01 g/mol . The InChI string representation of its structure is InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5 (11)4 (3)6 (8,9)10/h1-2H, (H2,11,12) .


Chemical Reactions Analysis

“this compound” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.01 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, an Exact Mass of 239.95100 g/mol, a Monoisotopic Mass of 239.95100 g/mol, a Topological Polar Surface Area of 38.9 Ų, a Heavy Atom Count of 12, a Formal Charge of 0, and a Complexity of 161 .

Mechanism of Action

Target of Action

It’s known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can be beneficial in treating and preventing diseases like cancer and neurodegenerative disorders .

Mode of Action

It’s known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors can potentially treat and prevent diseases like cancer and neurodegenerative disorders .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

The future of TFMP derivatives, including “2-Amino-4-bromo-3-(trifluoromethyl)pyridine”, looks promising. Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the regioselective deprotonation at the C-3 position of a pyridine derivative using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method includes the trifluoromethylation of 4-iodobenzene, which can be further functionalized to introduce the amino and bromo groups .

Industrial Production Methods

Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can yield trifluoromethylpyridine derivatives . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-(trifluoromethyl)pyridine is unique due to the specific combination of amino, bromo, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZNMKDQXHRDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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